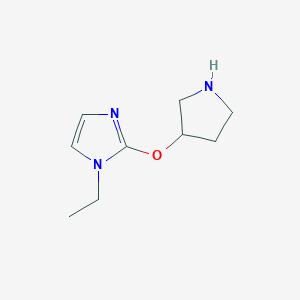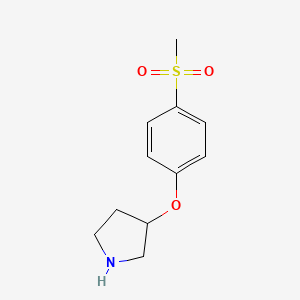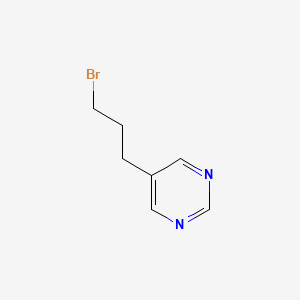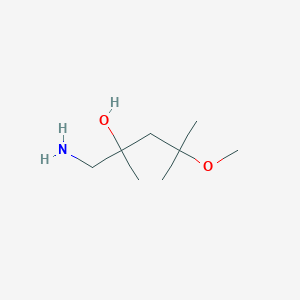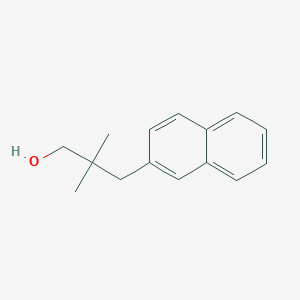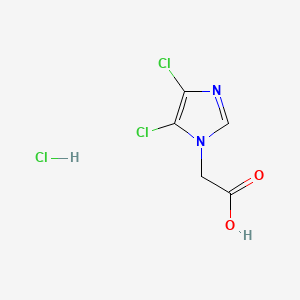![molecular formula C11H8ClF3O B13604741 (1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trifluoromethyl group and the carbonyl chloride functionality. One common method involves the reaction of a phenyl-substituted cyclopropane with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. The final step involves the conversion of the resulting intermediate to the carbonyl chloride derivative using reagents such as thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine derivatives under appropriate conditions.
Oxidation Reactions: Oxidation of the trifluoromethyl group can lead to the formation of trifluoromethyl ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Alcohols and amines.
Oxidation Reactions: Trifluoromethyl ketones and carboxylic acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme-substrate interactions and the role of fluorinated compounds in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the development of new materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride involves its interaction with molecular targets through its functional groups. The carbonyl chloride group can form covalent bonds with nucleophiles, while the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The cyclopropane ring provides rigidity to the structure, which can impact the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-amine: Similar structure but with an amine group instead of a carbonyl chloride group.
Uniqueness
The uniqueness of (1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride lies in its combination of a trifluoromethyl group, a cyclopropane ring, and a carbonyl chloride group. This combination imparts distinct reactivity and stability, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H8ClF3O |
|---|---|
Poids moléculaire |
248.63 g/mol |
Nom IUPAC |
(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C11H8ClF3O/c12-10(16)9-5-8(9)6-2-1-3-7(4-6)11(13,14)15/h1-4,8-9H,5H2/t8-,9+/m0/s1 |
Clé InChI |
KHRHYTVOWVIBIU-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1C(=O)Cl)C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
C1C(C1C(=O)Cl)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


